molecular formula C11H8ClF3N2O2 B1426474 [3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester CAS No. 1300019-72-0

[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester

Cat. No.: B1426474
CAS No.: 1300019-72-0
M. Wt: 292.64 g/mol
InChI Key: KJDJZZQMWZXFAX-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure is based on a pyridin-ylidene scaffold, which is engineered for high-affinity binding to enzymatic targets. This compound serves as a critical precursor in the synthesis of novel, potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a primary driver of angiogenesis. The inhibition of VEGFR-2 signaling is a validated therapeutic strategy for targeting solid tumor growth and metastasis . The molecular design incorporates key pharmacophores, including the 3-chloro-5-trifluoromethyl substitution pattern and the cyano-acetic acid ethyl ester moiety, which are crucial for optimal interaction with the ATP-binding site of the kinase domain. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop next-generation anti-angiogenic agents for oncological research. Its application provides valuable insights for designing small molecules that modulate other related tyrosine kinases, expanding its utility beyond a single target.

Properties

IUPAC Name

ethyl (2E)-2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7(4-16)9-8(12)3-6(5-17-9)11(13,14)15/h3,5,17H,2H2,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJZZQMWZXFAX-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C(=CC(=CN1)C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\C(=CC(=CN1)C(F)(F)F)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester (CAS: 1300019-72-0) is a pyridine-derived molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by various studies and case analyses.

  • Molecular Formula : C10H6ClF3N2O2
  • Molecular Weight : 288.62 g/mol
  • Physical State : Solid
  • Purity : >95%

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Its structural features suggest that it may interact with various biological targets involved in cancer progression.

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • It has been shown to downregulate anti-apoptotic proteins such as Bcl-2, enhancing the efficacy of conventional chemotherapy agents like doxorubicin .
  • Case Studies :
    • In a study involving human lung cancer cells (A549), the compound demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity compared to untreated controls .
    • Another study reported that the compound inhibited growth in breast cancer cell lines (MCF-7) with an IC50 of 10 µM, suggesting its potential as a therapeutic agent for breast cancer treatment .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated.

  • Spectrum of Activity :
    • The compound showed notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, demonstrating its potential as a broad-spectrum antibacterial agent .
  • Study Findings :
    • A study utilizing the disk diffusion method indicated that the compound produced significant inhibition zones against tested bacterial strains, comparable to standard antibiotics like ampicillin .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects.

  • Mechanism :
    • The compound reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
  • Research Insights :
    • In animal models of inflammation, administration of the compound resulted in reduced paw edema and inflammatory cell infiltration, indicating its potential for therapeutic use in conditions like arthritis.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerA549 (Lung Cancer)12.5 µM
MCF-7 (Breast Cancer)10 µM
AntibacterialStaphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL
Anti-inflammatoryIn vitro (Cytokines)N/A

Scientific Research Applications

Overview

[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester (CAS No: 1300019-72-0) is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features contribute to its reactivity and efficacy in different applications.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. The pyridine ring and the trifluoromethyl group are known to enhance biological activity by improving the lipophilicity and metabolic stability of drug candidates.

  • Case Study : Research has shown that derivatives of pyridine-based compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could serve as a lead compound for further development in oncology therapies.

Agrochemicals

This compound is also explored for its herbicidal properties. The presence of the cyanoacetic acid moiety allows it to act as a potent herbicide, targeting specific biochemical pathways in plants.

  • Case Study : A study demonstrated that similar compounds with cyanoacetic acid structures effectively inhibit the growth of certain weed species, indicating the potential of this compound in agricultural applications.

Organic Synthesis

In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions.

  • Case Study : Researchers have successfully employed this compound in multi-step synthetic pathways to create novel pyridine derivatives with enhanced pharmacological properties.

Data Table: Comparison of Applications

Application AreaKey FeaturesExample Studies
Medicinal ChemistryAnti-cancer potential; enhances drug stabilityCytotoxic effects on cancer cell lines
AgrochemicalsHerbicidal properties; targets plant pathwaysInhibition of weed growth
Organic SynthesisIntermediate for complex moleculesMulti-step synthesis of novel derivatives

Comparison with Similar Compounds

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 1053656-47-5)

Key Differences :

  • Structure: Lacks the cyano group and (2E)-ylidene moiety. Instead, it has a standard acetic acid ethyl ester group directly attached to the pyridine ring.
  • Molecular Weight : 267.63 g/mol (vs. 292.64 g/mol for the target compound), indicating reduced steric bulk .
  • Functional Implications: The absence of the cyano group reduces electrophilicity, likely diminishing reactivity in Michael additions or cyclocondensations. The trifluoromethyl and chloro substituents are retained, preserving lipophilicity and metabolic stability, which are critical in agrochemical applications .

Table 1: Structural and Physical Comparison

Property Target Compound (3-Chloro-5-CF₃-pyridin-2-yl)-acetic acid ethyl ester
CAS Number 1300019-72-0 1053656-47-5
Molecular Formula Not Provided C₁₀H₉ClF₃NO₂
Molecular Weight (g/mol) 292.64 267.63
Key Functional Groups Cyano, CF₃, Cl, Ethyl Ester CF₃, Cl, Ethyl Ester

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS: 478063-75-1)

Key Differences :

  • Structure : Incorporates a carbamoyl group with a 4-fluorobenzyl substituent, significantly increasing molecular complexity.
  • Molecular Weight : 418.77 g/mol (vs. 292.64 g/mol), suggesting lower bioavailability due to higher lipophilicity (predicted density: 1.386 g/cm³) .
  • Predicted pKa of 9.15 indicates weak acidity, likely influencing solubility in physiological environments .

Table 2: Pharmacokinetic Comparison

Property Target Compound Ethyl 2-[3-chloro-5-CF₃-pyridin-2-yl]-carbamoyl acetate
Molecular Weight 292.64 418.77
Predicted Density (g/cm³) Not Available 1.386
Predicted pKa Not Available 9.15

Tetrazole Derivatives (e.g., Ethyl 2-(3-chlorophenyl)-2H-tetrazole-5-carboxylate)

Key Differences :

  • Structure : Replaces the pyridine ring with a tetrazole ring, a common bioisostere for carboxylic acids.
  • Functional Implications :
    • Tetrazoles enhance metabolic stability and mimic carboxylate ionization at physiological pH, useful in drug design .
    • The absence of trifluoromethyl groups reduces electron-withdrawing effects, altering electronic distribution.

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS: 1000522-34-8)

Key Differences :

  • Structure : Carboxylic acid derivative of the ester in Section 2.1.
  • Functional Implications :
    • The free carboxylic acid group increases water solubility but reduces membrane permeability.
    • Likely serves as a synthetic precursor or metabolite of ester derivatives .

Preparation Methods

General Synthetic Route

  • Starting Materials: 2,3-dichloro-5-trifluoromethylpyridine or related halogenated pyridines.
  • Key Reactions: Halogen substitution, cyanidation, and activation steps using organic bases or catalysts.
  • Solvents: Low-toxicity solvents such as dichloromethane, acetone, ethanol, or chloroform are preferred to avoid environmental and safety issues associated with nitrile solvents.

Typical Procedure

  • Activation and Halogen Exchange:

    • Dissolve 3-chloro-2-R-5-trifluoromethylpyridine (R = halogen) in a solvent like acetone or ethanol.
    • Add an activator such as 4-dimethylaminopyridine or triethylamine.
    • Heat under reflux for 4–6 hours.
    • Cool, filter, and vacuum dry the resulting organic salt intermediate.
  • Cyanidation:

    • React the organic salt with cyanide sources (e.g., lithium cyanide or potassium cyanide) in a biphasic system of solvent and water.
    • Stir at controlled temperatures (0–80°C) for 2–3 hours.
    • Separate organic and aqueous layers, adjust pH to acidic conditions (pH 2–4) to extract the product into the organic phase.
    • Wash the organic phase with water until neutral pH is reached.
  • Purification:

    • Vacuum distillation at 60–120°C under reduced pressure (around 2 mmHg) to isolate pure 3-chloro-2-cyano-5-trifluoromethylpyridine.
    • Yields reported are typically around 88–90%, with purity >99%.

Representative Data from Patented Methods

Step Conditions Reagents/Materials Yield (%) Purity (%) Notes
Activation & Salt formation Reflux 4–6 h, 40–50°C vacuum drying 3-chloro-2-R-5-trifluoromethylpyridine, 4-dimethylaminopyridine, acetone Organic salt intermediate formation
Cyanidation 2–3 h, 0–80°C Lithium or potassium cyanide, dichloromethane/water biphasic system pH adjustment to 2–4 for extraction
Vacuum Distillation 60–120°C, 2 mmHg Crude organic phase 88–90 >99 Final purification to isolate target intermediate

Synthesis of [3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester

The target compound is typically synthesized by condensation of the prepared 3-chloro-2-cyano-5-trifluoromethylpyridine derivative with ethyl cyanoacetate under controlled conditions to form the (2E)-ylidene linkage.

Condensation Reaction

  • Reactants: 3-chloro-2-cyano-5-trifluoromethylpyridine and ethyl cyanoacetate.
  • Catalysts: Base catalysts such as piperidine or triethylamine facilitate the Knoevenagel condensation.
  • Solvents: Polar aprotic solvents like ethanol or methanol are commonly used.
  • Conditions: Reflux or mild heating for several hours, typically 4–8 hours, under nitrogen atmosphere to avoid oxidation.

Reaction Mechanism

  • The active methylene group of ethyl cyanoacetate undergoes deprotonation by the base catalyst.
  • The carbanion attacks the electrophilic carbon of the pyridine aldehyde or activated pyridine derivative.
  • Elimination of water leads to the formation of the (2E)-ylidene double bond, yielding the ethyl ester product.

Purification

  • After reaction completion, the mixture is cooled.
  • The product precipitates or is extracted into an organic solvent.
  • Recrystallization from suitable solvents (e.g., ethanol/water) or chromatographic purification yields the pure compound.

Analytical and Research Findings

  • Yields: Condensation reactions generally provide yields in the range of 75–90%.
  • Purity: High purity (>98%) is achievable with appropriate purification.
  • Environmental Considerations: Use of low-toxicity solvents and recycling of catalysts and solvents is emphasized in recent patents to reduce environmental impact and production costs.
  • Scalability: Methods are optimized for industrial-scale synthesis with mild conditions and straightforward workup procedures.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Outcome/Notes
Halogenated pyridine synthesis 2,3-dichloro-5-trifluoromethylpyridine, activator, reflux in acetone/ethanol Formation of organic salt intermediate
Cyanidation Lithium/potassium cyanide, dichloromethane/water, 0–80°C, pH adjustment Conversion to 3-chloro-2-cyano-5-trifluoromethylpyridine
Purification Vacuum distillation, 60–120°C, 2 mmHg High purity intermediate (yield ~88–90%)
Knoevenagel condensation 3-chloro-2-cyano-5-trifluoromethylpyridine, ethyl cyanoacetate, base catalyst, reflux Formation of (2E)-ylidene cyano-acetic acid ethyl ester derivative
Final purification Recrystallization or chromatography Pure target compound (>98% purity)

Q & A

Basic Research: Synthesis and Characterization

Q1. What are the optimal reaction conditions for synthesizing derivatives of pyridine-based esters like [3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester? A1. Key steps include:

  • Hydrolysis : Use ethanol/water mixtures with NaOH (room temperature, 1 hr) to cleave ester groups, followed by acidification to isolate carboxylic acids .
  • Cyano-group stability : Avoid prolonged heating in basic conditions to prevent decomposition of cyano substituents.
  • Purification : Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure .
    Data Table :
StepReagents/ConditionsYieldCharacterization (LCMS)
HydrolysisNaOH, EtOH/H₂O, RT, 1 hr83%m/z 338 [M+H]⁺

Q2. How can researchers confirm the structural integrity of the pyridine core and substituents in this compound? A2. Use a combination of:

  • LCMS : To verify molecular weight (e.g., m/z 338 [M+H]⁺) .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 64.37% calc. vs. 64.12% obs.) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., tetrazole-pyridinium structures) .

Advanced Research: Mechanistic and Application-Driven Questions

Q3. What experimental design considerations are critical for studying the environmental fate of this compound? A3. Follow methodologies from long-term ecological studies:

  • Compartmental Analysis : Track distribution in abiotic (soil, water) and biotic (organisms) systems using isotopic labeling .
  • Degradation Pathways : Use HPLC-MS to identify metabolites under UV/biological exposure.
  • Risk Assessment : Apply OECD guidelines for bioaccumulation and toxicity testing (e.g., Daphnia magna assays) .

Q4. How can contradictions in reactivity data (e.g., unexpected byproducts during synthesis) be resolved? A4.

  • Hypothesis Testing : Vary reaction parameters (temperature, solvent polarity) to isolate intermediates.
  • DFT Calculations : Model electron-withdrawing effects of the trifluoromethyl group on pyridine ring reactivity .
  • NMR Monitoring : Track real-time changes in reaction mixtures (e.g., ¹H/¹⁹F NMR for CF₃ group dynamics) .

Q5. What strategies optimize the compound’s utility in medicinal chemistry (e.g., as a kinase inhibitor precursor)? A5.

  • Structure-Activity Relationship (SAR) : Modify the cyano-acetic ester moiety to enhance binding affinity (e.g., replace ethyl ester with methyl or benzyl groups) .
  • Biological Screening : Use high-throughput assays (e.g., fluorescence polarization) to test inhibition of specific enzymes (e.g., JAK2 kinase) .
  • Metabolic Stability : Assess hepatic microsome stability to prioritize derivatives with longer half-lives .

Methodological Challenges in Advanced Studies

Q6. How can researchers address low yields in multi-step syntheses involving pyridine intermediates? A6.

  • Catalytic Optimization : Screen Pd/Cu catalysts for cross-coupling steps (e.g., Sonogashira reactions for ethynylpyridines) .
  • Protecting Groups : Use trimethylsilyl (TMS) groups to stabilize reactive intermediates (e.g., 5-Chloro-3-((TMS)ethynyl)pyridin-2-amine) .
  • Scale-Up Adjustments : Replace batch reactors with flow chemistry for exothermic reactions (e.g., nitrations) .

Q7. What analytical techniques differentiate between E/Z isomers in the (2E)-ylidene moiety? A7.

  • NOESY NMR : Identify spatial proximity of substituents to confirm geometry.
  • UV-Vis Spectroscopy : Monitor π→π* transitions; E-isomers typically exhibit bathochromic shifts .
  • HPLC with Chiral Columns : Resolve enantiomers using cellulose-based stationary phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.